Product packaging for 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide(Cat. No.:CAS No. 1363381-31-0)

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

Cat. No.: B1529546
CAS No.: 1363381-31-0
M. Wt: 175.25 g/mol
InChI Key: JDSIKUYJPSNJFG-UHFFFAOYSA-N
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Description

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide (CAS 1363381-31-0) is a high-value spirocyclic chemical building block of significant interest in modern drug discovery and chemical biology. This compound features a unique spiro[3.5]nonane scaffold incorporating both sulfur and nitrogen heteroatoms, with the sulfur atom oxidized to a sulfone (7,7-dioxide) group . Its primary research application is as a versatile synthetic intermediate, particularly in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The three-dimensional, sterically constrained structure of this spirocyclic system is highly prized in medicinal chemistry for its potential to improve the physicochemical properties and binding selectivity of candidate molecules . The compound is offered with cold-chain transportation to ensure stability and is strictly intended for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2S B1529546 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide CAS No. 1363381-31-0

Properties

IUPAC Name

7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)3-1-7(2-4-11)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSIKUYJPSNJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269276
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-31-0
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Spirocyclic Core

  • Starting Materials: Commonly, simpler cyclic precursors such as 7-azaspiro[3.5]nonane derivatives or sulfur-containing heterocycles.
  • Key Reaction: Cyclization reactions that form the spiro junction between the nitrogen-containing ring and the sulfur-containing ring.
  • Conditions: Use of bases or acids to promote ring closure; solvents like methanol or ethers; temperature control to optimize yield.

For example, in related spirocyclic syntheses, magnesium turnings in methanol have been used to facilitate ring transformations, followed by precipitation with oxalic acid to isolate the salt form of the compound.

Oxidation to the Dioxide

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed to oxidize the sulfur atom from sulfide to sulfone.
  • Reaction Conditions: Mild temperatures (room temperature to 50 °C), controlled addition of oxidant to prevent over-oxidation or degradation.
  • Outcome: Formation of the 7,7-dioxide (sulfone) functional group critical for the compound’s properties.

Salt Formation and Purification

  • Hemioxalate Salt: Formed by reaction with oxalic acid, which aids in crystallization and purification.
  • Hydrochloride Salt: Formed by treatment with hydrochloric acid, often used to enhance solubility and stability.
  • Isolation: Filtration and drying under vacuum to yield a white solid with high purity.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: Advanced methods such as continuous flow reactors are employed to enhance reaction control, scalability, and reproducibility for industrial production.
  • Automated Platforms: Use of automated synthesis platforms can optimize reaction parameters and minimize impurities.
  • Yield Optimization: Reaction conditions such as temperature, pH, and reaction time are finely tuned to maximize yield and purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Spirocyclic Core Formation Cyclic precursors, bases/acids, solvents (MeOH, Et2O) Ring closure to form spirocycle ~70-90 Temperature control critical
Oxidation to Dioxide H₂O₂ or m-CPBA, mild temperature (RT-50°C) Sulfur oxidation to sulfone >80 Controlled addition to avoid over-oxidation
Salt Formation Oxalic acid (hemioxalate) or HCl (hydrochloride) Purification and crystallization ~70-80 Vacuum drying for solid isolation

Detailed Research Findings

  • Synthesis Route Example: The synthesis of this compound hemioxalate involves initial formation of the spirocyclic core, followed by oxidation with hydrogen peroxide, and final precipitation with oxalic acid to form the hemioxalate salt. This method yields a white crystalline solid with a melting point around 148–152 °C and a purity suitable for research applications.

  • Alternative Routes: Some patents and literature describe the use of hydrazine hydrate and sodium hydroxide under reflux conditions for related spirocyclic amines, which can be adapted for the nitrogen-containing ring formation before sulfur oxidation.

  • Mechanistic Insights: The sulfur oxidation step proceeds via electrophilic attack by the peracid on the sulfur atom, forming sulfoxide intermediates that further oxidize to sulfones under controlled conditions.

Comparative Analysis with Related Compounds

Compound Key Structural Feature Preparation Complexity Oxidation Step Required Salt Formation Used
This compound Sulfone (7,7-dioxide) on sulfur Moderate to High Yes Hemioxalate or Hydrochloride
7-Thia-2-azaspiro[3.5]nonane (no dioxide) Sulfide sulfur Lower No Often free base or salts
2-Oxa-7-azaspiro[3.5]nonane Oxygen replacing sulfur Moderate Not applicable Oxalate salts common

Scientific Research Applications

Drug Discovery

The structural characteristics of 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide make it a valuable candidate in drug development. Its ability to interact with specific molecular targets, such as enzymes and receptors, allows for modulation of various biochemical pathways. Studies have demonstrated its potential as a lead compound for developing therapeutic agents targeting conditions like diabetes and obesity through mechanisms involving ghrelin receptors .

Case Study: Ghrelin Receptor Modulation

Research indicates that derivatives of this compound can act as ghrelin inverse agonists, which may offer therapeutic benefits in managing metabolic disorders . The modulation of ghrelin activity is crucial for regulating appetite and energy balance.

Biological Research

The compound's unique structure facilitates its use in studying enzyme interactions and protein binding. It serves as a tool for investigating the mechanisms underlying various biological processes, including signal transduction and gene expression modulation.

Materials Science

In addition to its biological applications, this compound is explored for its potential in developing new materials. Its ability to undergo various chemical reactions makes it suitable for synthesizing novel polymers and other materials with specific properties.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound allows chemists to create more complex molecules through oxidation, reduction, and substitution reactions .

Reaction Types

  • Oxidation: Converts the sulfone group to sulfoxides.
  • Reduction: Can yield sulfides from sulfone groups.
  • Substitution: Nucleophilic substitution at nitrogen or sulfur atoms enables the formation of diverse derivatives .

Mechanism of Action

The mechanism by which 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure can also influence the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride

  • Structure : Similar sulfone group but with a larger spiro[4.4] system (four-membered and five-membered rings).
  • Synthesis : Scalable preparation with 98% yield; elemental analysis (C, H, N, S, Cl) matches theoretical values .
  • Physical properties : White powder, mp = 204–205°C (decomposition) .
  • Key difference: The position of the nitrogen atom (1-aza vs.

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Shares the spiro[3.5] framework but replaces the sulfur atom with a second nitrogen.
  • Pharmacological relevance: Acts as sigma receptor (S1R/S2R) ligands. For example: Compound 4b (2,7-diazaspiro[3.5]nonane scaffold) shows S1R agonism, reversing mechanical hypersensitivity in vivo . Diazabicyclo[4.3.0]nonane derivatives exhibit subtype-selective binding for neurological applications .

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives

  • Structure : Bicyclo[4.3.0] system with two nitrogen and two oxygen atoms.
  • Biological activity : Antimicrobial against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria .

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate

  • Structure : Smaller spiro[3.3] system (two three-membered rings) with sulfone and oxalate groups.
  • Purity : 95% (CAS 1394319-61-9) .
  • Key difference : Compact structure may limit steric flexibility, affecting binding in biological systems.

Comparative Data Table

Compound Name Spiro System Heteroatoms Key Properties/Applications Reference
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide [3.5] S, N, O (sulfone) Protein degradation; CAS 1501856-47-8
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide [4.4] S, N, O (sulfone) High-yield synthesis (98%); mp 204–205°C
2,7-Diazaspiro[3.5]nonane [3.5] 2N Sigma receptor ligands (S1R agonism)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane [4.3.0] 2N, 2O Antimicrobial activity vs. S. aureus
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide [3.3] S, N, O (sulfone) Compact structure; 95% purity

Key Findings and Implications

Structural Flexibility : Smaller spiro systems (e.g., [3.3]) prioritize steric constraints, while larger systems ([4.4]) enable diverse substitution patterns .

Pharmacological Profiles: Sulfone groups enhance solubility and electronic properties, making this compound suitable for protein degradation. In contrast, nitrogen-rich analogs (e.g., 2,7-diazaspiro[3.5]nonane) target neurological receptors .

Synthetic Accessibility : High-yield routes (e.g., 98% for the [4.4] analog) highlight scalability for industrial applications .

Biological Activity

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide is a heterocyclic compound characterized by a unique spiro structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific biological effects.

The molecular formula of this compound is CHNOS, with a molar mass of approximately 175.25 g/mol. The spirocyclic structure contributes to its unique chemical properties, which influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the spirocyclic core.
  • Introduction of sulfur and nitrogen functionalities.
  • Purification and characterization of the final product.

These methods can vary depending on the desired yield and purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound can bind to specific molecular targets, leading to alterations in enzymatic activity and signal transduction pathways. This interaction may result in:

  • Inhibition or activation of enzymatic reactions.
  • Modulation of cellular signaling pathways.
  • Changes in gene expression related to cellular responses .

Biological Effects

Research indicates that this compound exhibits significant biological effects, including:

  • Antiproliferative Activity : Studies have shown that compounds similar to 7-Thia-2-aza-spiro[3.5]nonane can exhibit inhibitory effects on cancer cell lines such as SKOV3, HL60, and A549 .
  • Matrix Metalloproteinase Inhibition : The compound has been evaluated for its inhibitory activity against matrix metalloproteinases (MMPs), which play crucial roles in tumor progression and metastasis .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntiproliferativeInhibits growth of cancer cells
MMP InhibitionReduces enzymatic activity
Enzyme InteractionAlters binding and function

Case Studies

A notable case study involved the evaluation of various derivatives based on the spirocyclic structure related to 7-Thia-2-aza-spiro[3.5]nonane. These studies highlighted the structure-activity relationships (SAR) that influence their biological efficacy against MMPs and cancer cell lines:

  • Compound Evaluation : Compounds derived from sulfonyl phosphonate modifications showed varying degrees of inhibitory activity against MMPs, with some demonstrating IC50 values comparable to established inhibitors .
  • Cell-Based Assays : In vitro assays indicated that certain derivatives exhibited enhanced antiproliferative effects on specific cancer cell lines compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide derivatives?

  • Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 2,7-diazaspiro[3.5]nonane derivatives can be functionalized using benzyl chloroformate under basic conditions to introduce protective groups, followed by oxidation to form the 7,7-dioxide moiety . Alternative routes include coupling reactions between activated carbonyl intermediates (e.g., benzoyl chloride) and spirocyclic amines under basic conditions .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

  • Answer: Structural validation employs spectroscopic techniques:

  • IR spectroscopy identifies functional groups like sulfone (S=O) stretches (~1300–1150 cm⁻¹).
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • NMR spectroscopy resolves spirocyclic connectivity and substituent effects (e.g., distinct proton environments in the bicyclic framework) .

Q. What analytical methods optimize purity assessment for spirocyclic derivatives?

  • Answer: High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures purity. Differential scanning calorimetry (DSC) assesses crystallinity, while X-ray crystallography provides definitive stereochemical assignment for chiral centers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data among derivatives of this compound?

  • Answer: Discrepancies (e.g., varying Ki values or functional profiles) require:

  • Substituent analysis: Compare electronic/steric effects of side chains (e.g., tert-butyl vs. methyl groups) on receptor binding.
  • Functional assays: Use in vitro models (e.g., calcium flux) to distinguish agonists from antagonists.
  • Structural analogs: Synthesize and test enantiomers to isolate stereochemical influences .

Q. What computational strategies predict the binding affinity of 7-Thia-2-aza-spiro[3.5]nonane derivatives to Sigma Receptors (SRs)?

  • Answer: Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, while quantitative structure-activity relationship (QSAR) analysis correlates substituent properties (e.g., logP, polar surface area) with Ki values. Density functional theory (DFT) calculations assess conformational stability of spiro scaffolds .

Q. How does the electrophilic nature of iodomethyl-substituted derivatives influence reactivity in cross-coupling reactions?

  • Answer: The iodine atom in 6-(iodomethyl)-7-oxaspiro[3.5]nonane acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Nucleophilic attack at the methyl position facilitates functionalization with aryl/heteroaryl groups, critical for SAR studies .

Q. What methodologies determine the functional profile of Sigma Receptor ligands derived from this scaffold?

  • Answer:

  • In vitro binding assays: Competitive radioligand displacement (e.g., using [³H]DTG for S2R) quantifies Ki values.
  • In vivo antiallodynic models: Mechanical hypersensitivity tests in rodents evaluate dose-dependent efficacy (e.g., 20 mg/kg achieving full reversal).
  • Agonist reversal experiments: Co-administration with selective S1R agonists (e.g., PRE-084) confirms antagonist profiles .

Q. How do steric and electronic modifications to the spiro scaffold impact Sigma Receptor subtype selectivity?

  • Answer: Bulky substituents (e.g., tert-butyl carbamate) enhance S1R affinity by filling hydrophobic pockets, while polar groups (e.g., carboxylates) improve S2R binding via hydrogen bonding. Computational overlays of ligand-receptor complexes identify critical interactions for subtype discrimination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
Reactant of Route 2
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

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